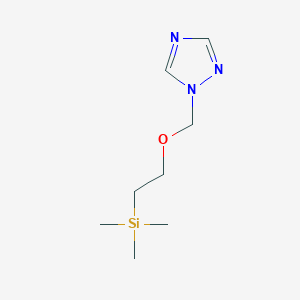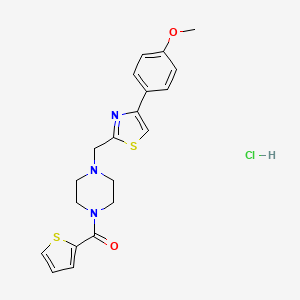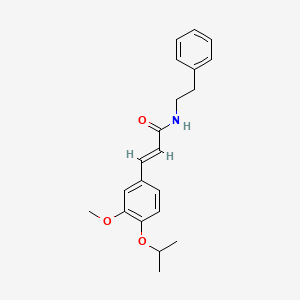![molecular formula C20H18N4O2S2 B2565760 N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-49-8](/img/structure/B2565760.png)
N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazoles often involves the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring1. However, this strategy produces a mixture of isomers when used to produce substituted triazoles1. To selectively prepare a desired isomer, metal catalysts are employed1.Molecular Structure Analysis
The molecular structure of a compound like “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving a compound like “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” would depend on the specific functional groups present in the molecule. For instance, the triazole ring might undergo reactions similar to other azides1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of triazole derivatives, including compounds similar to N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. For instance, Altıntop et al. (2011) synthesized new triazole derivatives and found potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Similarly, Bektaş et al. (2007) reported the synthesis of triazole derivatives with good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Anticancer Potential
Several studies have explored the anticancer potential of triazole derivatives. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of triazoles, showing inhibition activity against HCT 116 cancer cell line (Kumar et al., 2019). Additionally, Evren et al. (2019) investigated new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity, finding certain compounds to exhibit high selectivity and apoptosis induction in cancer cell lines (Evren et al., 2019).
Insecticidal Properties
Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, showing potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Structural Analysis and Synthesis Techniques
Dong and Wang (2005) focused on the synthesis and crystal structure analysis of triazole derivatives, providing insight into their molecular structures, which is crucial for understanding their biological activities (Dong & Wang, 2005).
Safety And Hazards
The safety and hazards associated with a compound like “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions.
Direcciones Futuras
The future directions for research on a compound like “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” would likely depend on its biological activity and potential applications. For instance, if it shows promise as an antifungal, further studies might focus on its mechanism of action and potential for development into a therapeutic drug.
Please note that this information is quite general and may not fully apply to “N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-28-20-23-22-19-24(20)17(12-27-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFMOWDGUDUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)





![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)


